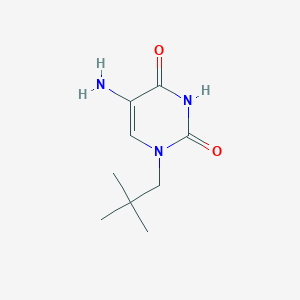![molecular formula C8H13Br B13316142 1-Bromospiro[2.5]octane](/img/structure/B13316142.png)
1-Bromospiro[2.5]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromospiro[25]octane is an organic compound with the molecular formula C₈H₁₃Br It features a unique spirocyclic structure, where a bromine atom is attached to a spiro[25]octane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromospiro[2.5]octane can be synthesized through several methods. One common approach involves the bromination of spiro[2.5]octane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and reactant concentration, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromospiro[2.5]octane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of corresponding spirocyclic derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form spiro[2.5]octene.
Oxidation and Reduction: The compound can be oxidized to form spiro[2.5]octanone or reduced to form spiro[2.5]octane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Spirocyclic alcohols, ethers, or amines.
Elimination: Spiro[2.5]octene.
Oxidation: Spiro[2.5]octanone.
Reduction: Spiro[2.5]octane.
Aplicaciones Científicas De Investigación
1-Bromospiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex spirocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Bromospiro[2.5]octane involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in various substitution and elimination reactions. The spirocyclic structure also imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
1-Bromooctane: A linear alkyl bromide with similar reactivity but lacking the spirocyclic structure.
1-Bromo-2,2-dimethylpropane: Another alkyl bromide with a branched structure.
Spiro[2.5]octane: The parent hydrocarbon without the bromine atom.
Uniqueness: 1-Bromospiro[2.5]octane is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This makes it a valuable compound for the synthesis of spirocyclic derivatives and for studying the effects of spirocyclic frameworks in chemical reactions and biological systems.
Propiedades
Fórmula molecular |
C8H13Br |
|---|---|
Peso molecular |
189.09 g/mol |
Nombre IUPAC |
2-bromospiro[2.5]octane |
InChI |
InChI=1S/C8H13Br/c9-7-6-8(7)4-2-1-3-5-8/h7H,1-6H2 |
Clave InChI |
NOWLLYLVAPANJG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CC2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


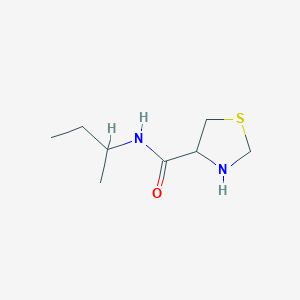
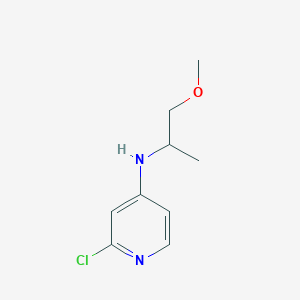
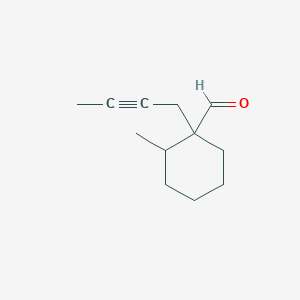
![4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13316083.png)
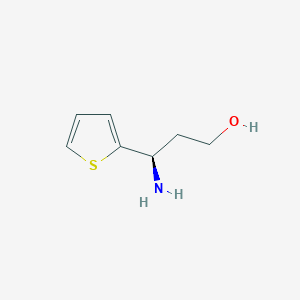
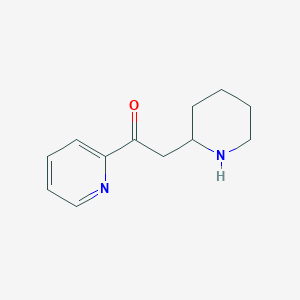
![6-[(But-3-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13316097.png)
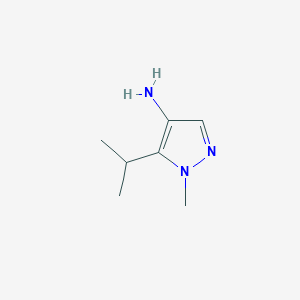
![2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13316112.png)
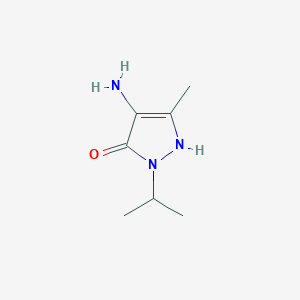
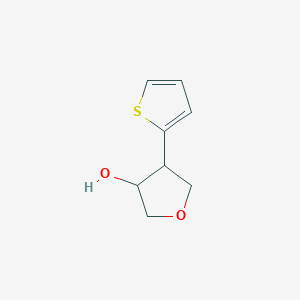
![5-[(But-3-YN-1-YL)amino]pyridine-2-carbonitrile](/img/structure/B13316132.png)
